(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine
Description
(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine is a triazole-based compound characterized by a phenyl group at the 4-position, a methyl group at the 5-position, and a methanamine substituent at the 3-position of the triazole ring. It has a molecular formula of $ \text{C}{10}\text{H}{12}\text{N}_4 $ and a molecular weight of 188.23 g/mol .
Properties
IUPAC Name |
(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-12-13-10(7-11)14(8)9-5-3-2-4-6-9/h2-6H,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFWKUOJYAZVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
N-Methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride
- Structure : Features an N-methylated methanamine group, forming a secondary amine, and exists as a dihydrochloride salt.
- Properties : The dihydrochloride salt enhances aqueous solubility, making it more suitable for pharmaceutical formulations. Molecular weight: 275.18 g/mol .
- Applications : Likely used in drug discovery for improved bioavailability compared to the primary amine form.
N-(4-Chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine
- Structure : Substitutions include a 4-chlorobenzyl group and an isopropyl group at the 4-position of the triazole.
- Synthesis : Synthesized via reductive amination with a 53% yield, followed by urea derivatization (6.9% yield for GEN-2) .
Z873519648: N-((4H-1,2,4-Triazol-3-yl)methyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Structure : Incorporates a benzo[d]thiazol-2-yl-thiophene carboxamide group.
- Synthesis : Prepared via carboxamide coupling (33% yield) with rigorous spectroscopic validation (HR-ESI-MS, IR) .
- Properties : Higher molecular weight (342.2 g/mol) and extended π-system may enhance binding to hydrophobic protein pockets .
Functional Group Modifications
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
- Structure : Replaces methanamine with a thiol group, enabling S-alkylation for diversification.
- Activity : Exhibits moderate antiradical activity (DPPH assay), suggesting utility in oxidative stress-related pathologies .
- Synthetic Flexibility : Thiol group allows for functionalization with alkyl or aryl halides, as seen in .
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine Hydrochloride
- Structure : Contains a methylthio group at the 5-position.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Methylthio and chlorobenzyl groups increase logP, enhancing blood-brain barrier penetration but risking toxicity .
- Solubility : Dihydrochloride salts (e.g., N-methyl derivative) improve aqueous solubility for parenteral administration .
- Molecular Weight : Bulky substituents (e.g., benzo[d]thiazol-thiophene in Z873519648) may limit oral bioavailability due to higher molecular weight (>500 g/mol is generally unfavorable) .
Biological Activity
(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine is a triazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological properties, including antibacterial, antifungal, antioxidant, and anticancer activities. The following sections will explore the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-phenyltriazole with appropriate amine precursors. A detailed synthetic pathway includes:
- Formation of Triazole Ring : The initial step involves forming the triazole ring through cyclization reactions.
- Substitution Reactions : Subsequent reactions may involve alkylation or acylation to introduce various functional groups that enhance biological activity.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance:
- Mechanism : Compounds like this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzyme targets.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings indicate a promising potential for this compound in developing new antibacterial agents .
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been evaluated using various assays such as DPPH and ABTS:
- Results : The compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These results suggest that this compound could be beneficial in preventing oxidative stress-related diseases .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties:
- Activity Against Fungi : Studies have shown efficacy against common fungal pathogens such as Candida albicans.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 64 |
This indicates its potential use as an antifungal agent .
Anticancer Activity
Preliminary studies suggest that triazole derivatives may possess anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
This highlights the need for further investigation into its anticancer mechanisms .
Case Studies
A comprehensive study involving the synthesis and biological evaluation of several triazole derivatives highlighted the promising profiles of compounds similar to this compound. These studies employed both in vitro and in silico methods to assess biological activity and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
